molecular formula C23H24N2O2 B2881489 2-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)butan-1-one CAS No. 2034315-98-3

2-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)butan-1-one

Cat. No. B2881489
CAS RN: 2034315-98-3
M. Wt: 360.457
InChI Key: IALABEHBFKFDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)butan-1-one” is a complex organic molecule that contains a phenyl group, a quinoline group, and a pyrrolidine group . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The quinoline and pyrrolidine rings would contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Quinoline derivatives are known to undergo a variety of reactions, including those involving DNA gyrase and type IV topoisomerase .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Quinoline derivatives generally exhibit good antimicrobial activity against various microbial species .

Scientific Research Applications

Antimalarial Activity

Quinoline derivatives have been known to exhibit antimalarial activity. This is due to the presence of the quinoline nucleus, which is a key component in many antimalarial drugs .

Anticancer Activity

Quinoline derivatives have also been found to have anticancer properties. The quinoline nucleus is often used in the development of new therapeutic agents for cancer treatment .

Antibacterial Activity

The quinoline ring system is present in many compounds exhibiting antibacterial activities. This makes quinoline derivatives valuable in the development of new antibacterial drugs .

Antifungal Activity

Quinoline derivatives have been found to have antifungal properties. This is due to the presence of the quinoline nucleus, which is a key component in many antifungal drugs .

Anti-inflammatory and Analgesic Activities

Quinoline derivatives have been found to have anti-inflammatory and analgesic activities. This makes them useful in the development of new drugs for the treatment of inflammation and pain .

Cardiovascular Activity

Quinoline derivatives have been found to have cardiotonic properties. This makes them valuable in the development of new drugs for the treatment of cardiovascular diseases .

Crystal Structure Analysis

The crystal structure of compounds containing quinoline moieties can be analyzed to understand their molecular structure and properties .

Synthesis of New Compounds

Quinoline derivatives are often used in the synthesis of new compounds. They can be altered to produce a number of differently substituted quinolines, leading to a wide range of biological and pharmacological activities .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Quinoline derivatives have been found to have various biological activities, including antimicrobial, antiviral, and anticancer effects .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential uses. Given the biological activities of quinoline and pyrrolidine derivatives, this compound could have potential applications in medicine .

properties

IUPAC Name

2-phenyl-1-(3-quinolin-8-yloxypyrrolidin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-2-20(17-8-4-3-5-9-17)23(26)25-15-13-19(16-25)27-21-12-6-10-18-11-7-14-24-22(18)21/h3-12,14,19-20H,2,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALABEHBFKFDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)butan-1-one

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